N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide involves several steps, including the formation of the carbamimidoyl group and the methanesulfonamide group. The synthetic route typically starts with the reaction of 2-methoxyphenethylamine with an appropriate carbamoyl chloride to form the carbamimidoyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting the BCL-2 protein, which is involved in the regulation of apoptosis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting BCL-2 overexpressing cancers such as chronic lymphocytic leukemia (CLL) and certain types of lymphoma.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide involves its binding to the BCL-2 protein, thereby inhibiting its function. BCL-2 is an anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins. By inhibiting BCL-2, the compound promotes apoptosis in cancer cells, leading to their death. This mechanism is particularly effective in cancers that overexpress BCL-2, making the compound a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide can be compared with other BCL-2 inhibitors, such as:
Venetoclax: Another BCL-2 inhibitor with a similar mechanism of action, used in the treatment of CLL and other BCL-2 overexpressing cancers.
Navitoclax: A BCL-2/BCL-XL inhibitor that targets both BCL-2 and BCL-XL proteins, used in combination therapies for cancer treatment.
Obatoclax: A pan-BCL-2 inhibitor that targets multiple BCL-2 family proteins, used in research for its broad-spectrum activity against various cancers. The uniqueness of this compound lies in its specificity for BCL-2, making it a highly selective and potent inhibitor with fewer off-target effects compared to other BCL-2 inhibitors.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-methylsulfonylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-17-10-6-4-3-5-9(10)7-8-13-11(12)14-18(2,15)16/h3-6H,7-8H2,1-2H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBTYDACSSQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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